N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide is an organic compound that features a thiophene ring substituted with a bromine atom and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 4-fluoroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid as a solvent and a condensation reaction to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene with a hydrogen atom replacing the bromine.
Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Similar structure but with different substituents on the thiophene ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide is unique due to the presence of both a bromine-substituted thiophene ring and a fluorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNOS/c14-10-6-12(18-8-10)7-16-13(17)5-9-1-3-11(15)4-2-9/h1-4,6,8H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUCEDUPCYGBLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC(=CS2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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